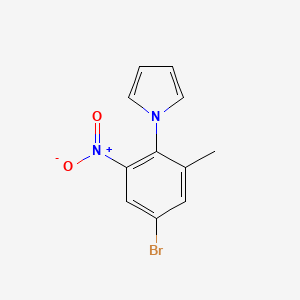
1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole” is a chemical compound that belongs to the class of organic compounds known as nitrobenzenes. Nitrobenzenes are compounds containing a nitro group (-NO2) which is bonded to a benzene ring .
Molecular Structure Analysis
The molecular structure of “1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole” would consist of a pyrrole ring (a five-membered ring with four carbon atoms and one nitrogen atom) attached to a phenyl ring (a six-membered aromatic ring) at the 1-position. The phenyl ring would be substituted with a bromo group at the 4-position, a methyl group at the 2-position, and a nitro group at the 6-position .Chemical Reactions Analysis
As a nitroaromatic compound, “1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole” could potentially undergo various chemical reactions. These might include electrophilic aromatic substitution reactions or reduction reactions to form the corresponding amino compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole” would depend on its specific structure. As a nitroaromatic compound, it would likely be relatively stable, but could potentially be reactive under certain conditions .Wissenschaftliche Forschungsanwendungen
Electrochromic Devices : A study by Variş et al. (2006) discusses the synthesis of isomers related to pyrrole, which are used in electrochromic devices. These polymers are characterized by various spectroscopy methods and demonstrate suitable material properties for use in electrochromic applications (Variş et al., 2006).
Synthetic Chemistry : Kimbaris and Varvounis (2000) describe the reduction of acylpyrroles, leading to the synthesis of pyrrolo[1,2-b]cinnolin-10-one ring systems. This indicates the compound's utility in synthetic chemistry for creating complex organic structures (Kimbaris & Varvounis, 2000).
Organic Nonlinear Optical Crystals : Kwon et al. (2008) synthesized organic nonlinear optical nitrophenylhydrazone crystals based on pyrrole. These demonstrate large macroscopic nonlinearity, suggesting potential applications in the field of optoelectronics (Kwon et al., 2008).
Antimicrobial Agents : Shaikh et al. (2021) report the synthesis of pyrrole derivatives aimed at developing potent antimicrobial agents. These compounds show promising antimicrobial activity, indicating their potential use in medical applications (Shaikh et al., 2021).
Cancer Research : Singh et al. (2021) explore the use of pyrrole as a connecting unit in hydroxamic acid-based HDAC inhibitors for anticancer evaluation. The study indicates the biological activity of pyrrole-containing compounds against various types of cancer (Singh et al., 2021).
Polymer Solar Cells : Fu et al. (2015) discuss the use of a fluorescent inhibitor related to pyrrole in polymer solar cells, showing significant improvement in the electron transfer process and device performance (Fu et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-bromo-2-methyl-6-nitrophenyl)pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-8-6-9(12)7-10(14(15)16)11(8)13-4-2-3-5-13/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKMATVNIGXDFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N2C=CC=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

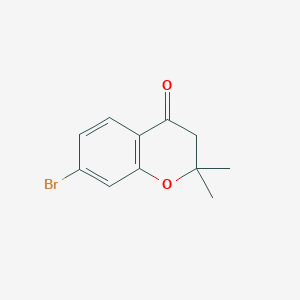

![2-[4-(4-Methoxyphenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]acetic acid](/img/no-structure.png)
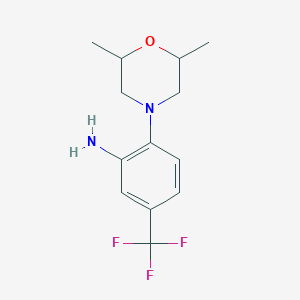
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(p-tolylthio)acetamide](/img/structure/B2773889.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-phenylbenzamide](/img/structure/B2773892.png)
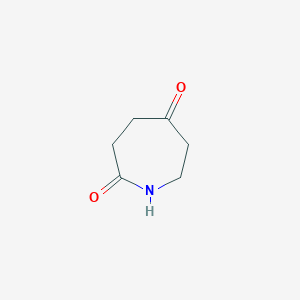

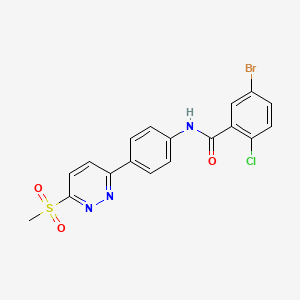
![6-[2-(3,4-Dimethoxyphenyl)ethyl]-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2773900.png)
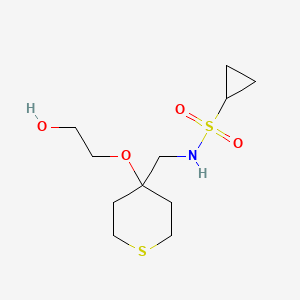

![5-Methyl-2-[[1-(3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2773903.png)
